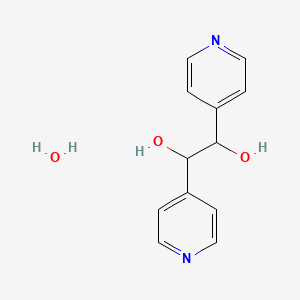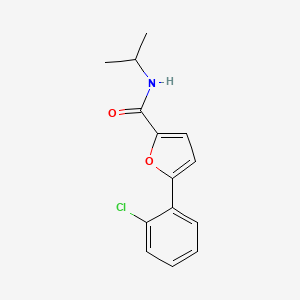![molecular formula C22H16N2O4 B11963278 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid CAS No. 104752-19-4](/img/structure/B11963278.png)
3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Terephthalaylidene-bis(3-carboxyaniline) is a heterocyclic organic compound with the molecular formula C22H16N2O4 and a molecular weight of 372.38 g/mol . It is known for its unique structure, which includes two carboxyaniline groups connected by a terephthalaylidene linkage. This compound is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Terephthalaylidene-bis(3-carboxyaniline) typically involves the condensation reaction between terephthalaldehyde and 3-aminobenzoic acid . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The production process involves maintaining high purity standards and controlled reaction conditions to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Terephthalaylidene-bis(3-carboxyaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N,N’-Terephthalaylidene-bis(3-carboxyaniline) has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Terephthalaylidene-bis(3-carboxyaniline) involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its biological and chemical activities . The imine groups in the compound can also participate in nucleophilic addition reactions, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N,N’-Terephthalaylidene-bis(4-methoxyaniline): Similar structure but with methoxy groups instead of carboxy groups.
N,N’-Terephthalaylidene-bis(4-fluoroaniline): Contains fluoro groups instead of carboxy groups.
N,N’-Terephthalaylidene-bis(3-pyridyl)terephthalamide: Features pyridyl groups instead of carboxyaniline groups.
Uniqueness
N,N’-Terephthalaylidene-bis(3-carboxyaniline) is unique due to its carboxyaniline groups, which provide distinct chemical properties and reactivity compared to its analogs. The presence of carboxy groups enhances its potential for forming hydrogen bonds and participating in various chemical reactions .
Properties
CAS No. |
104752-19-4 |
|---|---|
Molecular Formula |
C22H16N2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[[4-[(3-carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C22H16N2O4/c25-21(26)17-3-1-5-19(11-17)23-13-15-7-9-16(10-8-15)14-24-20-6-2-4-18(12-20)22(27)28/h1-14H,(H,25,26)(H,27,28) |
InChI Key |
JAZTUPYMICDXGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963195.png)
![3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid](/img/structure/B11963203.png)
![5-(phenoxymethyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963218.png)


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963232.png)
![Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11963235.png)




![(4E)-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11963261.png)
![(5Z)-3-(2-ethylhexyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963267.png)
![1-(furan-2-yl)-N-[(E)-furan-2-ylmethylidene]-N'-[(Z)-furan-2-ylmethylidene]methanediamine](/img/structure/B11963274.png)
